硝酸铈(III) 六水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

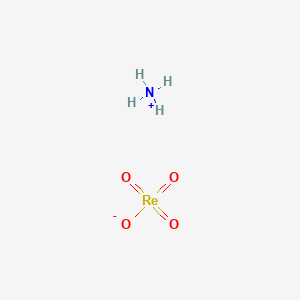

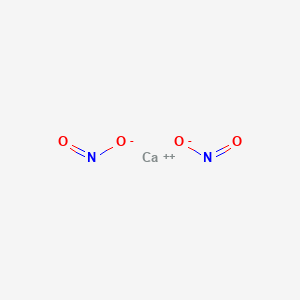

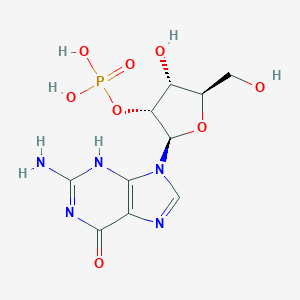

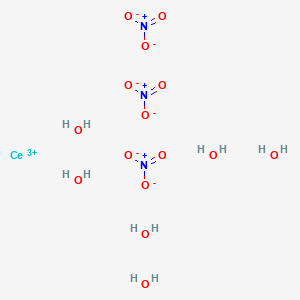

Cerium(III) nitrate hexahydrate, with the chemical formula Ce(NO₃)₃·6H₂O, is a widely used compound in materials science. It appears as a white-to-yellow crystalline salt that is hygroscopic and air-sensitive. This compound is highly soluble in water, alcohol, and acetone, although solutions can sometimes appear slightly hazy . Cerium(III) nitrate hexahydrate is known for its low melting point of 57°C and its thermal decomposition beginning at 190°C, with complete decomposition to cerium oxide at 390-400°C .

科学研究应用

Cerium(III) nitrate hexahydrate has a wide range of scientific research applications:

作用机制

Target of Action

Cerium(III) nitrate hexahydrate is a widely used source of cerium in materials science . It is often used in the synthesis of micro- or nano-structured ceria (cerium oxide) . The primary targets of this compound are the materials or substances that it interacts with during these processes.

Mode of Action

The compound has a strong interfacial interaction, i.e., ion-dipole interaction via the formation of hydrogen bonds between the water molecules of the salts and the polar dipoles of the polymer chains . This interaction results in improved electroactive β phase nucleation and a large dielectric constant in PVDF films .

Pharmacokinetics

Due to its high solubility in water, alcohol, and acetone , it can be inferred that it has good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The result of the action of Cerium(III) nitrate hexahydrate is largely dependent on its application. In materials science, it contributes to the formation of micro- or nano-structured ceria . In the context of PVDF films, it improves electroactive β phase nucleation and increases the dielectric constant .

Action Environment

The action, efficacy, and stability of Cerium(III) nitrate hexahydrate can be influenced by various environmental factors. For instance, it is hygroscopic and air-sensitive , suggesting that moisture and oxygen levels in the environment can affect its stability and reactivity. Furthermore, its high solubility and low decomposition temperature make it an ideal reagent for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions .

生化分析

Biochemical Properties

It is known that cerium, the core element of this compound, can participate in redox reactions due to its ability to switch between the +3 and +4 oxidation states . This property could potentially influence various biochemical processes, although specific interactions with enzymes, proteins, and other biomolecules have not been extensively reported.

Cellular Effects

Cerium oxide nanoparticles, which can be synthesized using this compound, have been shown to exhibit antioxidant properties, protecting cells from oxidative stress

Molecular Mechanism

As a source of cerium, it may exert its effects through the redox activity of cerium ions

Temporal Effects in Laboratory Settings

Cerium(III) nitrate hexahydrate is known to be stable under normal conditions . It begins to thermally decompose at 190 °C, with complete decomposition to the oxide by 400 °C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

准备方法

Cerium(III) nitrate hexahydrate can be synthesized through various methods, including:

Sol-Gel Method: This involves using cerium(III) nitrate hexahydrate and ammonium hydroxide as precursors.

Hydroxide-Mediated Method: This method involves the use of cerium(III) nitrate hexahydrate and hydroxide ions to produce cerium oxide nanoparticles.

Precipitation Method: This simple technique involves synthesizing nanoceria at room or high temperature without requiring washing and purification steps.

化学反应分析

Cerium(III) nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: Cerium(III) nitrate hexahydrate can be reduced to cerium(III) oxide.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other anions.

Common reagents and conditions used in these reactions include nitric acid, ammonia, and various solvents. Major products formed from these reactions include cerium oxide and other cerium-based compounds .

相似化合物的比较

Cerium(III) nitrate hexahydrate can be compared with other cerium compounds such as:

Cerium(IV) nitrate: This compound is prepared by evaporating a solution of ceric nitrate in concentrated nitric acid and forms orthorhombic crystals.

Cerium(III) chloride heptahydrate: Another cerium compound used in similar applications but with different solubility and reactivity properties.

Cerium(III) acetate hydrate: Used in various chemical reactions and industrial applications.

Cerium(III) nitrate hexahydrate is unique due to its high solubility, low decomposition temperature, and versatility in forming various cerium-based compounds.

属性

CAS 编号 |

10294-41-4 |

|---|---|

分子式 |

CeH3NO4 |

分子量 |

221.14 g/mol |

IUPAC 名称 |

cerium;nitric acid;hydrate |

InChI |

InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI 键 |

DHBGEZZULIYPKP-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ce+3] |

规范 SMILES |

[N+](=O)(O)[O-].O.[Ce] |

Pictograms |

Oxidizer; Corrosive; Irritant |

产品来源 |

United States |

Q1: What is the molecular formula and weight of Cerium(III) nitrate hexahydrate?

A1: The molecular formula of Cerium(III) nitrate hexahydrate is Ce(NO3)3·6H2O. Its molecular weight is 434.22 g/mol.

Q2: What spectroscopic techniques are used to characterize Cerium(III) nitrate hexahydrate?

A2: Various spectroscopic techniques are employed to characterize Cerium(III) nitrate hexahydrate, including:* X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Cerium(III) nitrate hexahydrate and cerium oxide derived from it. [, , , , , , , , ] * Fourier transform infrared spectroscopy (FTIR): Provides information about the functional groups and bonding interactions present in the compound. [, , , ]* UV-Vis Spectroscopy: Helps analyze the electronic transitions and optical properties of the compound, particularly useful in studying cerium oxide nanoparticles. [, , , , ] * X-ray photoelectron spectroscopy (XPS): Used to determine the oxidation states of cerium and other elements present in the compound. [, , , ]* Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-oxygen bonds and useful for studying cerium oxide. []

Q3: In what applications is the stability of Cerium(III) nitrate hexahydrate crucial?

A4: Stability is crucial in applications where controlled release of cerium ions is desired, such as:* Corrosion inhibition: Cerium(III) nitrate hexahydrate is used as a corrosion inhibitor in coatings for aluminum alloys. Its controlled release of cerium ions provides long-term protection against corrosion. [, ]* Catalysis: The compound serves as a precursor for cerium oxide catalysts. Its thermal decomposition under controlled conditions yields cerium oxide nanoparticles with specific properties. [, , , ]

Q4: How does the synthesis method affect the catalytic properties of CeO2 derived from Cerium(III) nitrate hexahydrate?

A6: The synthesis method significantly influences the size, morphology, and surface properties of the resulting CeO2 nanoparticles, ultimately impacting their catalytic activity. * Precipitation methods using different precipitating agents and surfactants can produce CeO2 nanoparticles with varying sizes and morphologies, impacting their catalytic performance. [, , , ]* Combustion synthesis at low temperatures can yield nano-crystalline CeO2 pigments with controlled particle sizes and colors, influencing their applications in pigments and potentially catalysis. []* Solvothermal synthesis offers control over particle size and Ce3+/Ce4+ ratios in CeO2, affecting its photocatalytic activity for hydrogen production. []

Q5: Are there any studies on the selectivity of Cerium(III) nitrate hexahydrate-derived catalysts?

A7: While detailed selectivity studies are limited in the provided research, the choice of support and promoters significantly influences the catalytic selectivity of CeO2-based catalysts. For instance, in CO2 methanation, the composite oxide support containing ZrO2, TiO2, and CeO2, along with the Ni active phase, drives the reaction selectively towards methane production. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。